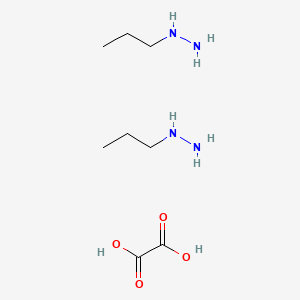

Propylhydrazine oxalate

Übersicht

Beschreibung

- Propylhydrazine oxalate is a chemical compound with the molecular formula C<sub>5</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub> .

- It is also known as propylhydrazinium oxalate .

- The compound is used in laboratory settings and for the synthesis of other substances.

Synthesis Analysis

- The synthesis of propylhydrazine oxalate involves combining propylhydrazine with oxalic acid or its salts.

- The exact synthetic route and conditions may vary depending on the specific application.

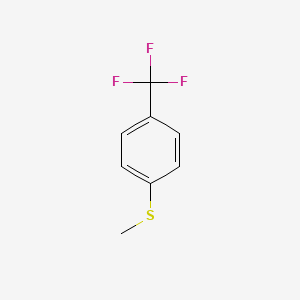

Molecular Structure Analysis

- Propylhydrazine oxalate consists of a propylhydrazine cation (C<sub>3</sub>H<sub>10</sub>N<sub>2</sub><sup>+</sup>) and an oxalate anion (C<sub>2</sub>H<sub>2</sub>O<sub>4</sub><sup>2-</sup>).

- The compound has a total molecular weight of approximately 164.16 g/mol .

Chemical Reactions Analysis

- Propylhydrazine oxalate may participate in various chemical reactions, including acid-base reactions, precipitation reactions, or oxidation-reduction reactions.

- Its reactivity depends on the specific context and reaction conditions.

Physical And Chemical Properties Analysis

- Unfortunately, specific physical and chemical properties of propylhydrazine oxalate are not readily available in the literature.

Wissenschaftliche Forschungsanwendungen

1. Tumor Induction Studies

Propylhydrazine oxalate has been studied for its tumorigenic potential. For instance, Nagel, Shimizu, and Tóth (1975) conducted tumor induction studies using n-propylhydrazine hydrochloride in Swiss mice, focusing on lung tumors. Their findings revealed a significant incidence of lung tumors in treated animals compared to controls, showcasing the tumorigenicity of propylhydrazine compounds (Nagel, Shimizu, & Tóth, 1975).

2. Interaction with Hemoglobin

Research has shown that compounds like phenylhydrazine, which are structurally similar to propylhydrazine, interact with hemoglobin. Goldberg and Stern (1975) demonstrated that phenylhydrazine reacts with oxy- or methemoglobin to generate reactive oxygen species. This reaction mechanism highlights the oxidative properties of hydrazine derivatives and their potential biological effects (Goldberg & Stern, 1975).

3. Oxidative Stress and Cell Toxicity

Studies have also looked into the oxidative stress and cytotoxic effects of hydrazine compounds. For example, Hussain and Frazier (2002) investigated the acute toxicity of hydrazine in rat hepatocytes, focusing on oxidative stress markers. Their findings indicated that hydrazine-induced cytotoxicity might be mediated through oxidative stress, suggesting a potential pathway for propylhydrazine oxalate's cellular effects (Hussain & Frazier, 2002).

4. Electrophilic Properties in Chemical Synthesis

Arylhydrazines, including compounds similar to propylhydrazine, are used in organic chemistry for synthesizing biologically active molecules. Hosseinian et al. (2018) reviewed the use of arylhydrazines in cross-coupling reactions, highlighting their versatility in creating various compounds. This suggests potential applications of propylhydrazine oxalate in chemical synthesis (Hosseinian et al., 2018).

Safety And Hazards

- Propylhydrazine oxalate is considered harmful if swallowed or in contact with skin .

- Safety precautions include avoiding ingestion, wearing protective gloves, and seeking medical attention if needed.

Zukünftige Richtungen

- Research on propylhydrazine oxalate may focus on its potential applications, toxicity, and further understanding of its properties.

- Investigating its role in specific medical conditions or as an anticoagulant could be relevant.

Please note that the information provided here is based on available data, and further research may be necessary for a comprehensive understanding of propylhydrazine oxalate. If you have any specific questions or need additional details, feel free to ask! 😊

Eigenschaften

IUPAC Name |

oxalic acid;propylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXLENZWWDUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212817 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propylhydrazine oxalate | |

CAS RN |

56884-75-4, 6340-91-6 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, oxalate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhydrazine oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

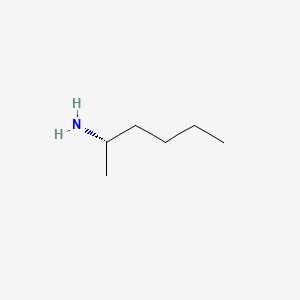

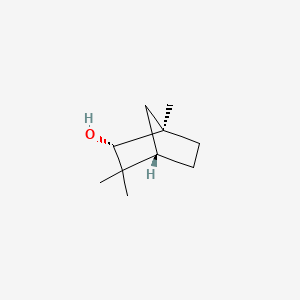

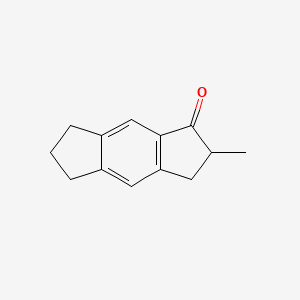

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)